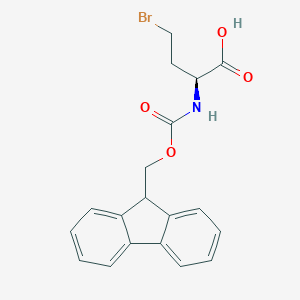
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis. The Fmoc group is attached to an amino acid via an ester linkage .Chemical Reactions Analysis
This compound can be used in peptide synthesis, particularly in the creation of peptide libraries . It can also be used in the preparation of stapled peptides by ring-closing metathesis .Scientific Research Applications
-
Scientific Field: Peptide Synthesis
- Application : The compound is similar to other Fluoren-9-ylmethoxy)carbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis .
- Method of Application : The Fmoc group is used to protect the amino group during peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the free amino group to react with the carboxyl group of another amino acid to form a peptide bond .
- Results/Outcomes : The use of Fmoc protected amino acids in peptide synthesis has been well-established and is a standard method in the field. The resulting peptides can have a wide range of biological activities, depending on the sequence of amino acids .
-
Scientific Field: Analytical Chemistry
- Application : Compounds similar to “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid” are used for the precolumn derivatization of amines for High Performance Liquid Chromatography (HPLC) and fluorescent detection .
- Method of Application : The compound can react with amines to form a derivative that can be detected by HPLC. This allows for the separation and quantification of amines .
- Results/Outcomes : The use of such compounds in HPLC allows for the sensitive and accurate detection of amines. This can be useful in a variety of fields, including environmental science, food science, and pharmaceuticals .
-
Scientific Field: Organic Synthesis
- Application : The compound is structurally similar to other Fmoc-protected amino acids, which are often used in the synthesis of complex organic molecules .
- Method of Application : The Fmoc group serves as a protective group for the amino function during the synthesis. It can be removed under basic conditions, allowing the amino group to participate in subsequent reactions .
- Results/Outcomes : The use of Fmoc-protected amino acids in organic synthesis is a well-established technique. The resulting organic molecules can have a wide range of properties and uses, depending on the specific reactions involved .
-
Scientific Field: Biochemistry
- Application : Fmoc-protected amino acids, similar to the compound you mentioned, are used in the synthesis of peptides and proteins .
- Method of Application : The Fmoc group protects the amino group during peptide synthesis. After the peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid to be added .
- Results/Outcomes : This method allows for the synthesis of peptides and proteins with a specific sequence of amino acids. These peptides and proteins can be used in a variety of biochemical studies .
-
Scientific Field: Precolumn Derivatization for HPLC
- Application : Compounds similar to the one you mentioned, such as 9-Fluorenylmethyl chloroformate, are used in the precolumn derivatization of amines for High Performance Liquid Chromatography (HPLC) and fluorescent detection .
- Method of Application : The compound reacts with amines to form a derivative that can be detected by HPLC. This allows for the separation and quantification of amines .
- Results/Outcomes : This method allows for the sensitive and accurate detection of amines, which can be useful in various fields, including environmental science, food science, and pharmaceuticals .
-
Scientific Field: Peptide Synthesis
- Application : Fmoc amino acid azides, which are structurally similar to the compound you mentioned, are used in peptide synthesis .
- Method of Application : The Fmoc amino acid azides are synthesized from the corresponding protected amino acid and sodium azide by the mixed anhydride method using isobutoxycarbonyl chloride .
- Results/Outcomes : These azides are stable at room temperature, have a long shelf-life, and are useful as coupling agents in peptide synthesis .
properties
IUPAC Name |
(2S)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUVVOOOVOSSKP-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCBr)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCBr)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

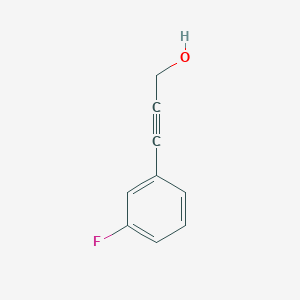
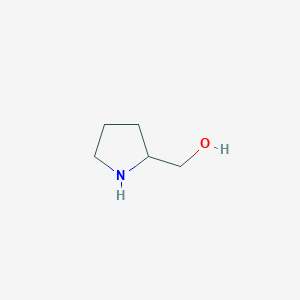
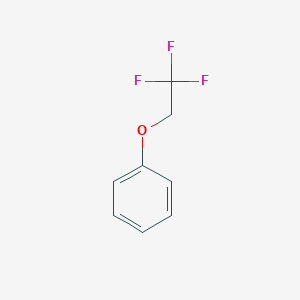
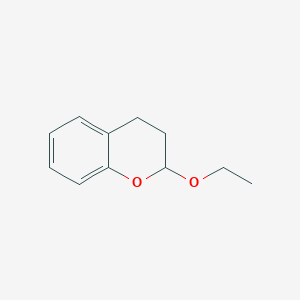
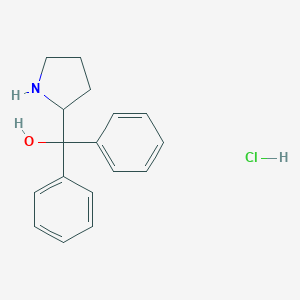
![(19S)-19-Ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B174867.png)
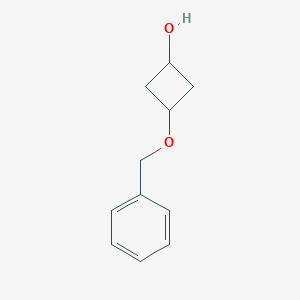

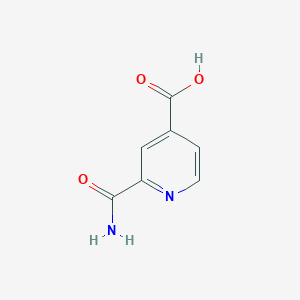
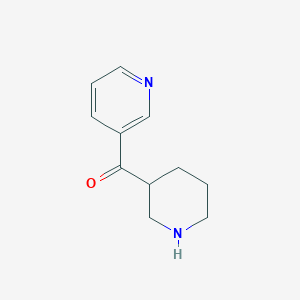
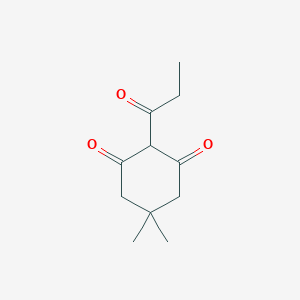
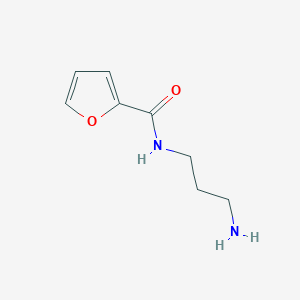
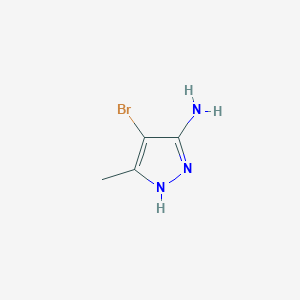
![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)